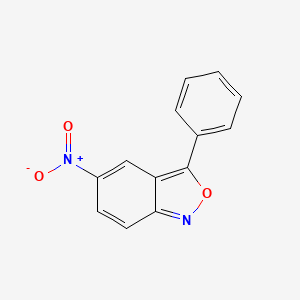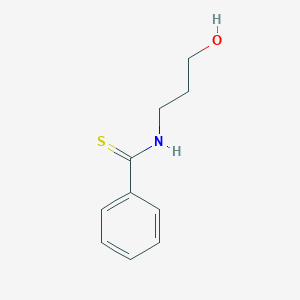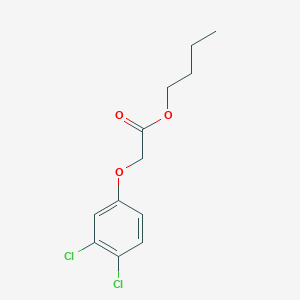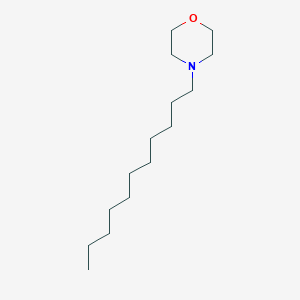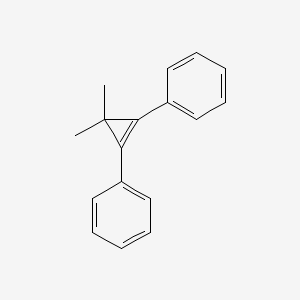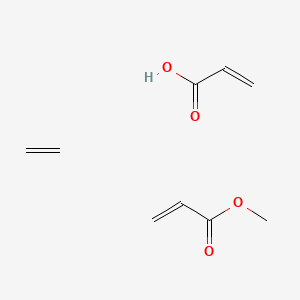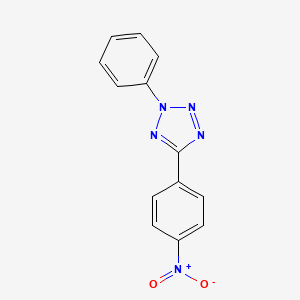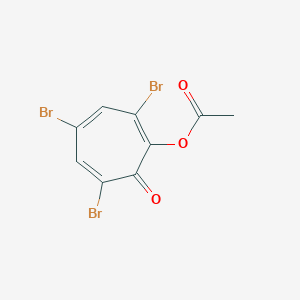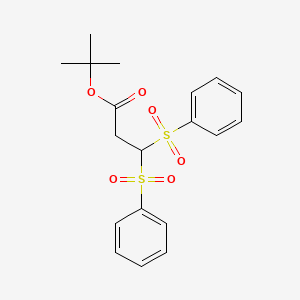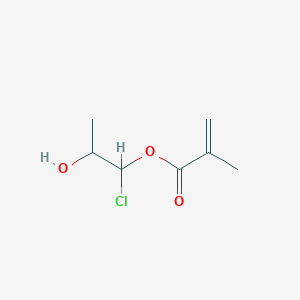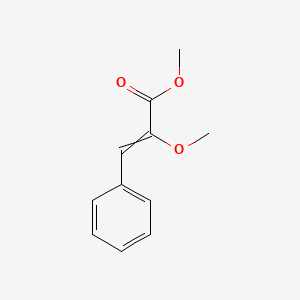
1-Dodecanamine, N-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecanamine, N-propyl- is an organic compound belonging to the class of amines. It is characterized by a long hydrocarbon chain with a propyl group attached to the nitrogen atom. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecanamine, N-propyl- can be synthesized through the reaction of dodecylamine with propyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol under reflux conditions. The general reaction is as follows:
C12H25NH2+C3H7Br→C12H25NHC3H7+HBr
Industrial Production Methods: Industrial production of 1-Dodecanamine, N-propyl- often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Dodecanamine, N-propyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.
Major Products:
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
1-Dodecanamine, N-propyl- has diverse applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Dodecanamine, N-propyl- involves its interaction with lipid bilayers in cell membranes. Its long hydrocarbon chain allows it to insert into the lipid bilayer, disrupting membrane integrity and affecting membrane-associated processes. The propyl group enhances its hydrophobic interactions, making it effective in various applications.
Comparison with Similar Compounds
1-Dodecanamine: Lacks the propyl group, making it less hydrophobic.
N,N-Dimethyldodecanamine: Contains two methyl groups instead of a propyl group, affecting its reactivity and solubility.
Dodecylamine: A simpler structure with only a dodecyl chain attached to the nitrogen atom.
Uniqueness: 1-Dodecanamine, N-propyl- is unique due to its specific combination of a long hydrocarbon chain and a propyl group, which enhances its surfactant properties and makes it suitable for specialized applications in various fields.
Properties
CAS No. |
45185-60-2 |
|---|---|
Molecular Formula |
C15H33N |
Molecular Weight |
227.43 g/mol |
IUPAC Name |
N-propyldodecan-1-amine |
InChI |
InChI=1S/C15H33N/c1-3-5-6-7-8-9-10-11-12-13-15-16-14-4-2/h16H,3-15H2,1-2H3 |
InChI Key |
CEKFCJBSYYWXGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


